3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride
CAS No.: 1354960-23-8
Cat. No.: VC3392571
Molecular Formula: C8H16Cl2N2O2
Molecular Weight: 243.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354960-23-8 |
|---|---|
| Molecular Formula | C8H16Cl2N2O2 |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)5-10-3-1-6(8)2-4-10;;/h6H,1-5,9H2,(H,11,12);2*1H |
| Standard InChI Key | UKLLGPQXKKACOS-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1C(C2)(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C1CN2CCC1C(C2)(C(=O)O)N.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride is identified by CAS number 1354960-23-8, possessing a molecular formula of C8H16Cl2N2O2 and a molecular weight of 243.13 g/mol. The compound is derived from its parent structure, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid, which has a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol. This relationship illustrates how the addition of two hydrochloride groups increases the molecular weight and alters the chemical properties of the compound.
The IUPAC name, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid;dihydrochloride, reflects its chemical structure encompassing an amino group and a carboxylic acid functionality attached to the azabicyclic framework. This nomenclature precisely describes the spatial arrangement and functional groups that define the compound's chemical identity.
Structural Characteristics
The compound's structure centers around the 1-azabicyclo[2.2.2]octane scaffold, also known as quinuclidine, which provides a rigid, cage-like framework containing a nitrogen atom at one of the bridgehead positions . This structural rigidity is significant in pharmaceutical applications as it can enhance binding specificity to biological targets by limiting conformational freedom.
The positioning of the amino group at the 3-position creates an important reactive site for potential derivatization, while the carboxylic acid group offers additional functionality for forming various derivatives such as esters or amides. In the dihydrochloride salt form, both the tertiary amine in the azabicyclic ring and the primary amino group are protonated, creating a positively charged species counterbalanced by two chloride ions.
Table 1: Key Molecular Properties of 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 1354960-23-8 |
| IUPAC Name | 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid;dihydrochloride |
| Molecular Formula | C8H16Cl2N2O2 |
| Molecular Weight | 243.13 g/mol |
| Parent Compound Formula | C8H14N2O2 |
| Parent Compound Weight | 170.21 g/mol |
Synthesis and Preparation Methods
Salt Formation Process
The dihydrochloride form is prepared by reacting the parent compound with hydrochloric acid, which protonates both the amino group and the nitrogen atom in the azabicyclic ring. This salt formation process is a crucial step that affects the compound's physicochemical properties, particularly its solubility and stability profiles. The addition of the two hydrochloric acid molecules changes the ionic character of the molecule, typically enhancing water solubility compared to the free base form.
Purification Techniques
Following synthesis, purification methods likely include recrystallization, column chromatography, or other separation techniques to ensure high purity levels required for research applications. The exact purification methodology would depend on the specific synthetic route employed and the potential impurities generated during the synthesis process.
Related Compound Comparison
Structural Analogs
Several structural analogs exist with similar azabicyclic frameworks. For instance, 1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS: 75208-40-1), also known as 3-quinuclidinecarboxylic acid or quinuclidine-3-carboxylic acid, represents a similar structure without the amino group at the 3-position . This compound has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol, with documented properties including a density of 1.23 g/cm³ and a boiling point of 284.5°C at 760 mmHg .
Derivative Exploration
Patent literature reveals explorations of various substituted 3-aminoquinuclidines, suggesting active research interest in this class of compounds . These derivatives often include additional functional groups or substituents on the basic azabicyclic scaffold, creating a diverse array of compounds with potentially different biological activities. For example, the patent information describes various benzhydryl-substituted derivatives of related azabicyclic structures with potential pharmaceutical applications .
Table 2: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride | 1354960-23-8 | C8H16Cl2N2O2 | 243.13 | Dihydrochloride salt form |
| 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid | Not specified | C8H14N2O2 | 170.21 | Free base form |
| 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | 75208-40-1 | C8H13NO2 | 155.19 | Lacks amino group at 3-position |
Applications and Research Significance
Chemical Intermediate Value
Beyond direct pharmaceutical applications, this compound may serve as an important chemical intermediate in organic synthesis pathways. The functional groups present in the molecule provide sites for further chemical transformations, potentially leading to more complex structures with enhanced biological activities or specific chemical properties.
Structure-Activity Relationships
The azabicyclooctane derivatives are recognized for their structural similarity to bioactive molecules, which is advantageous in drug discovery processes. The rigid bicyclic structure may facilitate favorable binding characteristics to specific receptors, while the amino and carboxylic acid groups offer potential sites for hydrogen bonding and ionic interactions with biological targets. These structural features make the compound and its derivatives subjects of interest in medicinal chemistry research focusing on structure-activity relationships.
Research Findings and Literature Context
Historical Research Context
Related azabicyclic compounds have been subjects of scientific investigation since at least the early 1990s, as evidenced by publications from researchers such as Koikov, Lisitsa, and others in Chemistry of Heterocyclic Compounds (1992), as well as studies by Orlek, Blaney, and colleagues in the Journal of Medicinal Chemistry (1991) . These historical studies provide contextual background for understanding the development and interest in compounds like 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride.
Future Research Directions
The unique structural features and functional groups of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride suggest several potential avenues for future research. These might include:
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Development of novel derivatives with enhanced pharmacological properties
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Investigation of structure-activity relationships in specific receptor systems
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Exploration of synthetic methodologies for more efficient preparation
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Evaluation of specific biological activities in relevant model systems
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